molecular formula C24H27N3O2S B2609233 (E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 315241-91-9

(E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2609233
CAS No.: 315241-91-9
M. Wt: 421.56
InChI Key: VTDBYPVVNWFFDH-OQKWZONESA-N
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Description

The compound (E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazolidinone derivative characterized by:

  • Core structure: A thiazol-4(5H)-one ring, a five-membered heterocycle containing sulfur and nitrogen.
  • Substituents:
    • At the 5-position: An (E)-configured 4-propoxybenzylidene group, introducing a conjugated double bond and a para-propoxy-substituted aromatic ring.
    • At the 2-position: A 4-(p-tolyl)piperazinyl group, featuring a piperazine ring substituted with a para-methylphenyl group.

This structural framework is associated with diverse biological activities, including antimicrobial, antifungal, and enzyme inhibition properties, as observed in related analogs .

Properties

IUPAC Name

(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-3-16-29-21-10-6-19(7-11-21)17-22-23(28)25-24(30-22)27-14-12-26(13-15-27)20-8-4-18(2)5-9-20/h4-11,17H,3,12-16H2,1-2H3/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDBYPVVNWFFDH-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

    Addition of the Propoxybenzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 4-propoxybenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole or piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

    Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It can influence various cellular signaling pathways, such as apoptosis, cell proliferation, and inflammation, contributing to its potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural variations among thiazol-4(5H)-one derivatives include modifications to the benzylidene substituent, the heterocyclic/piperazinyl group, and stereochemistry (E vs. Z). Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Thiazol-4(5H)-one Derivatives

Compound Name Benzylidene Substituent 2-Position Substituent Configuration Key Properties/Activities Reference
Target Compound 4-Propoxybenzylidene 4-(p-Tolyl)piperazinyl E Not explicitly reported (likely similar to analogs: antimicrobial, enzyme inhibition)
(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one 4-Methoxybenzylidene Piperidin-1-yl E Crystallographic data shows intramolecular C–H⋯S bonding; antimicrobial activity against Gram-positive bacteria .
(E)-5-(3-Nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one 3-Nitrobenzylidene 4-(p-Tolyl)piperazinyl E Structural analog with electron-withdrawing nitro group; activity not explicitly stated .
(Z)-5-(4-Chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]imidazol-4(5H)-one 4-Chlorobenzylidene 4-(2-Hydroxyethyl)piperazinyl Z Conformational flexibility enhances bacterial efflux pump inhibition .
(5E)-5-[4-(Allyloxy)benzylidene]-2-[4-(3-trifluoromethylphenyl)piperazin-1-yl]thiazol-4(5H)-one 4-Allyloxybenzylidene 4-(3-Trifluoromethylphenyl)piperazinyl E Enhanced lipophilicity due to trifluoromethyl group; potential CNS activity inferred from piperazine modifications .
(Z)-2-(Benzo[d]thiazol-2-ylamino)-5-benzylidenethiazol-4(5H)-one Varied benzylidene Benzo[d]thiazol-2-ylamino Z Tyrosinase inhibition (IC₅₀ = 0.45 μM for 4-hydroxybenzylidene analog) .

Key Observations :

Benzylidene Modifications: Electron-donating groups (e.g., 4-propoxy, 4-methoxy) increase lipophilicity and may enhance membrane permeability .

Piperazine/Piperidine Variations: 4-(p-Tolyl)piperazinyl: Common in CNS-targeting compounds due to affinity for serotonin/dopamine receptors .

Stereochemistry (E vs. Z) :

  • The E-configuration in the target compound may enforce planar geometry, optimizing π-π stacking with biological targets. Z-isomers (e.g., ) often exhibit distinct activity profiles due to steric hindrance .

Antimicrobial Activity :

  • The 4-methoxybenzylidene-piperidine analog () showed moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) .
  • 5-(2,4-Dichlorobenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one () exhibited potent antifungal activity (MIC = 0.12 μg/mL), 250-fold more active than ketoconazole .

Enzyme Inhibition :

  • Tyrosinase inhibition: Z-configured benzothiazol-2-ylamino analogs () demonstrated IC₅₀ values < 1 μM, highlighting the role of Z-stereochemistry in enzyme interaction .

Efflux Pump Inhibition :

  • The 4-chlorobenzylidene-hydroxyethylpiperazine analog () disrupted bacterial efflux pumps via conformational flexibility, reducing antibiotic resistance .

Biological Activity

(E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by:

  • Molecular Formula : C22H26N4O2S
  • Molecular Weight : 398.54 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with similar structures often exhibit biological activities through the inhibition of specific enzymes or receptors. For instance, studies on related thiazole derivatives suggest that they may act as inhibitors of various enzymes involved in disease processes. The thiazole moiety is known to interact with biological targets, potentially modulating pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Recent studies have reported that thiazole derivatives exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against a variety of bacterial strains, suggesting potential for further exploration in this area.

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound's profile. Compounds structurally similar to this compound have demonstrated the ability to scavenge free radicals, thus preventing oxidative stress-related damage in cells. This property is particularly relevant in the context of diseases like cancer and neurodegenerative disorders.

Cytotoxicity and Cell Viability

In vitro studies assessing cytotoxic effects have shown that certain thiazole derivatives can induce apoptosis in cancer cell lines without significantly affecting normal cells. The cytotoxicity profile of this compound remains to be fully elucidated, but preliminary data suggest it may possess selective toxicity towards specific tumor types.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenging ability comparable to controls
CytotoxicityInduces apoptosis in cancer cell lines

Q & A

Q. What are the common synthetic routes for (E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one?

The synthesis typically involves a condensation reaction between 4-propoxybenzaldehyde and a thiazolone precursor (e.g., 2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one) under acidic (e.g., acetic acid) or basic conditions. Key steps include:

  • Imine bond formation : Facilitated by refluxing in solvents like ethanol or 1,4-dioxane.
  • Purification : Recrystallization from solvents such as ethanol or chromatography for higher purity .
  • Yield optimization : Adjusting reaction time (6–9 hours) and temperature (70–80°C) .

Q. How is the structural identity of this compound confirmed?

Standard characterization methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify the benzylidene and piperazine moieties .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z 393.51 for related analogs) .
  • Elemental analysis : To validate purity and stoichiometry .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often involves:

  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity assays : SRB or MTT assays on cancer cell lines (e.g., MCF-7, HEPG-2) with IC50_{50} calculations .
  • Dose-response studies : Concentrations ranging from 1–100 µM to establish potency .

Advanced Research Questions

Q. How can conflicting spectral data during structural elucidation be resolved?

  • Multi-technique validation : Cross-check NMR, IR, and X-ray crystallography (if single crystals are obtained) .
  • Computational modeling : Use tools like Multiwfn to simulate NMR spectra and compare with experimental data .
  • Isotopic labeling : For ambiguous protons, deuterium exchange experiments clarify exchangeable groups .

Q. What experimental design considerations are critical for optimizing in vitro cytotoxicity assays?

  • Cell line selection : Use panels reflecting diverse cancer types (e.g., gastric NUGC, liver HA22T) and normal fibroblasts (WI-38) as controls .
  • Reference compounds : Include CHS-828 or doxorubicin to benchmark activity .
  • Solvent controls : Limit DMSO to ≤0.5% to avoid cytotoxicity artifacts .
  • Replicate consistency : Triplicate measurements with statistical analysis (e.g., ANOVA) to validate reproducibility .

Q. How can regioselectivity challenges in modifying the thiazole core be addressed?

  • Protecting groups : Temporarily block reactive sites (e.g., piperazine nitrogen) during functionalization .
  • Microwave-assisted synthesis : Enhances reaction specificity and reduces by-products .
  • DFT calculations : Predict reactive sites using software like Gaussian to guide synthetic routes .

Q. What strategies resolve discrepancies in biological activity across analogs?

  • SAR studies : Systematically vary substituents (e.g., propoxy vs. allyloxy groups) and correlate with activity .
  • Target profiling : Use kinase assays or receptor binding studies to identify off-target effects .
  • Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives .

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